Ethyl 1-(iodomethyl)-3-(3-nitrophenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
Description
Ethyl 1-(iodomethyl)-3-(3-nitrophenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a bicyclic compound featuring a 2-oxabicyclo[2.1.1]hexane scaffold substituted with an iodomethyl group, a 3-nitrophenyl moiety, and an ethyl ester. This structure positions it as a bioisostere of ortho-substituted phenyl rings, a strategy increasingly employed to enhance physicochemical and pharmacokinetic properties in drug design . The 3-nitrophenyl group introduces strong electron-withdrawing effects, which may influence electronic interactions with biological targets, while the iodomethyl substituent could serve as a versatile handle for further derivatization. The bicyclic framework is synthetically accessible on a multigram scale, as demonstrated in recent methodologies , and crystallographic analyses confirm its geometric similarity to aromatic rings, enabling effective mimicry in bioactive contexts .
Properties
Molecular Formula |
C15H16INO5 |
|---|---|
Molecular Weight |
417.19 g/mol |
IUPAC Name |
ethyl 1-(iodomethyl)-3-(3-nitrophenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate |
InChI |
InChI=1S/C15H16INO5/c1-2-21-13(18)15-7-14(8-15,9-16)22-12(15)10-4-3-5-11(6-10)17(19)20/h3-6,12H,2,7-9H2,1H3 |
InChI Key |
QBVAPRQCXFOGDC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CC(C1)(OC2C3=CC(=CC=C3)[N+](=O)[O-])CI |
Origin of Product |
United States |
Biological Activity
Ethyl 1-(iodomethyl)-3-(3-nitrophenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and applications in research.
Chemical Structure and Properties
- Chemical Formula : C15H16INO5
- Molecular Weight : 417.2 g/mol
- CAS Number : 2703782-00-5
The compound features an oxabicyclo[2.1.1]hexane core, which is significant for its reactivity and interaction with biological targets. The presence of both iodomethyl and nitrophenyl groups enhances its potential as a pharmacophore in drug development.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Oxabicyclo Core : This can be achieved through a Diels-Alder reaction followed by epoxidation.
- Introduction of the Iodomethyl Group : Halogenation reactions are used to substitute a methyl group with iodine.
- Attachment of the Nitrophenyl Group : A nitration reaction introduces the nitrophenyl moiety.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes, influencing metabolic pathways.
- Receptor Interaction : It can bind to receptors, potentially altering signal transduction pathways.
- Electrophilic Reactions : The nitrophenyl group can participate in electron transfer reactions, enhancing its reactivity with biological molecules.
Research Findings
Recent studies have explored the pharmacological potential of this compound:
- Antitumor Activity : In vitro studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent.
- Antimicrobial Properties : Research has shown that certain derivatives possess antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents.
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values in the micromolar range. |
| Study 2 | Reported antimicrobial activity against Staphylococcus aureus and Candida albicans, indicating broad-spectrum efficacy. |
Applications in Research
This compound is being investigated for various applications:
- Medicinal Chemistry : As a scaffold for designing novel pharmaceuticals targeting specific diseases.
- Organic Synthesis : Serves as an intermediate in synthesizing more complex organic molecules.
- Material Science : Its unique properties may be exploited in developing new materials with specific functionalities.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally analogous 2-oxabicyclo[2.1.1]hexane derivatives to highlight differences in substituent effects, solubility, lipophilicity, and bioactivity. Key examples include:
Table 1: Comparative Analysis of Structural and Physicochemical Properties
*Calculated based on molecular formula C15H15INO5.
Key Findings
Solubility and Lipophilicity: Replacement of aromatic substituents with non-aromatic groups (e.g., 3,3-dimethyl) improves water solubility by reducing π-π stacking interactions . The 3-nitrophenyl group in the target compound reduces lipophilicity compared to halogenated analogs (e.g., 3,4-dichlorophenyl), though solubility remains lower than dimethyl-substituted derivatives .
Metabolic Stability :
- Saturated bicyclic scaffolds generally exhibit higher metabolic stability than aromatic counterparts due to reduced susceptibility to oxidative metabolism .
- The trifluoromethoxy (OCF3) substituent in may offer comparable electron-withdrawing effects to nitro but with improved enzymatic resistance.
Bioactivity :
- In antifungal studies, 2-oxabicyclohexane analogs retained or exceeded the activity of phenyl-containing fungicides (e.g., fluxapyroxad), suggesting effective bioisosteric replacement .
- The iodomethyl group in the target compound may enhance binding via halogen bonding, a feature absent in azidomethyl or methyl derivatives .
Synthetic Accessibility :
- Multigram-scale synthesis is feasible for most analogs, though nitro and trifluoromethylsulfanyl groups may require specialized reagents or conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
